2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique structure combining an indole moiety, a morpholine ring, and a dichlorobenzyl thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the dichlorobenzyl thioether group and the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity has been explored, including its interactions with specific enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-((3,4-dichlorobenzyl)thio)-1H-indole: A related compound with a similar structure but lacking the morpholine ring.
1-morpholinoethanone derivatives: Compounds with the morpholine ring but different substituents on the indole moiety.
Dichlorobenzyl thioether compounds: Molecules featuring the dichlorobenzyl thioether group but different core structures.
Uniqueness
2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone stands out due to its combination of structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2S/c22-17-6-5-15(11-18(17)23)14-28-20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYRCCBBNGHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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